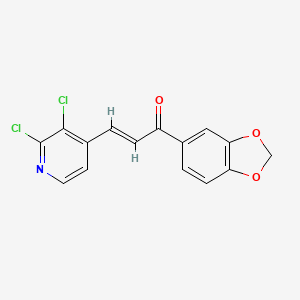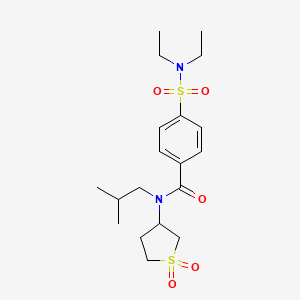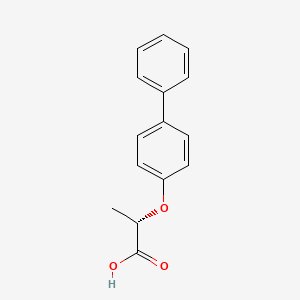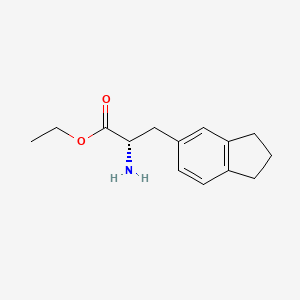
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as schizophrenia, anxiety, and depression.
Mecanismo De Acción
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate acts as a selective antagonist of the mGluR2/3 receptor. This receptor is a presynaptic receptor that regulates the release of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the mGluR2/3 receptor, Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate reduces the release of glutamate, thereby decreasing neuronal excitability.
Biochemical and Physiological Effects:
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Moreover, Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been shown to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate in lab experiments is its selectivity for the mGluR2/3 receptor. This allows for more precise control over the experimental conditions. However, one limitation of using Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate. One area of research is the development of more potent and selective mGluR2/3 antagonists. Another area of research is the investigation of the potential therapeutic applications of Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate in neurological disorders such as anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate and its effects on neuronal excitability.
Métodos De Síntesis
The synthesis of Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate involves several steps. The first step is the protection of the carboxylic acid group of L-glutamic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyl (TBDMS) ester. In the second step, the protected L-glutamic acid is converted to the corresponding acid chloride with thionyl chloride (SOCl2). In the third step, the acid chloride is reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to form the corresponding amide. Finally, the amide is reduced with sodium borohydride (NaBH4) to yield Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential use in the treatment of schizophrenia, as mGluR2/3 antagonists have been shown to have antipsychotic effects. Moreover, Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate has been studied for its potential use in the treatment of drug addiction, as mGluR2/3 antagonists have been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13(15)9-10-6-7-11-4-3-5-12(11)8-10/h6-8,13H,2-5,9,15H2,1H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDUVALNNOFLEA-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=C(CCC2)C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC2=C(CCC2)C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

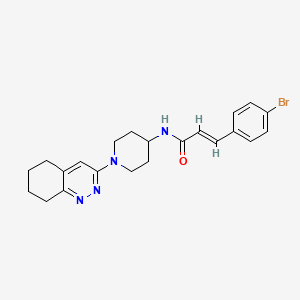
![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)
![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)

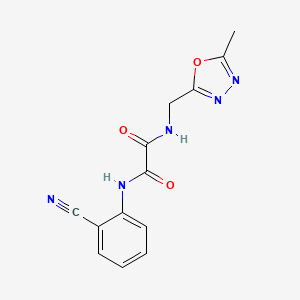
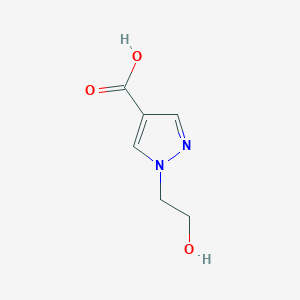
![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
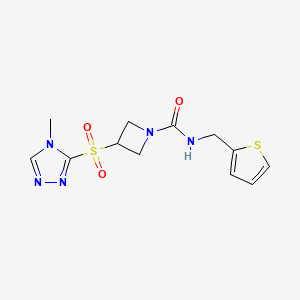
![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)
![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)

